(4-Aminobenzenesulfonyl)urea hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Aminobenzenesulfonyl)urea hydrate is a chemical compound with the molecular formula C7H11N3O4S. It is known for its various applications in medical, environmental, and industrial research. This compound is characterized by the presence of an amino group, a sulfonyl group, and a urea moiety, making it a versatile molecule in different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Aminobenzenesulfonyl)urea hydrate typically involves the reaction of 4-aminobenzenesulfonamide with urea under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated as a hydrate. The reaction conditions include maintaining a specific temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity reagents and advanced purification techniques to obtain the final product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
(4-Aminobenzenesulfonyl)urea hydrate undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro compounds.
Reduction: The sulfonyl group can be reduced to form sulfinyl or sulfhydryl derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include nitro derivatives, sulfinyl derivatives, and various substituted urea compounds. These products have significant applications in different fields of research .
Scientific Research Applications
(4-Aminobenzenesulfonyl)urea hydrate is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It is used in biochemical assays and as a probe to study enzyme activities.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (4-Aminobenzenesulfonyl)urea hydrate involves its interaction with specific molecular targets, such as enzymes. It can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting various biochemical pathways. For example, it can inhibit carbonic anhydrase isozymes, which play a role in regulating pH and ion balance in cells .
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzenesulfonamide: Similar structure but lacks the urea moiety.
Sulfanilamide: Contains a sulfonamide group but differs in the rest of the structure.
Benzene sulfonylurea: Similar functional groups but different substitution pattern on the benzene ring.
Uniqueness
(4-Aminobenzenesulfonyl)urea hydrate is unique due to the presence of both the sulfonyl and urea groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(4-aminophenyl)sulfonylurea;hydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3S.H2O/c8-5-1-3-6(4-2-5)14(12,13)10-7(9)11;/h1-4H,8H2,(H3,9,10,11);1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBZJEZSNCRFKHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NC(=O)N.O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.